![molecular formula C7H6ClN3 B2964734 3,4-Diamino-5-chlorobenzonitrile CAS No. 1820704-16-2](/img/structure/B2964734.png)
3,4-Diamino-5-chlorobenzonitrile
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Description
3,4-Diamino-5-chlorobenzonitrile is a chemical compound with the molecular formula C7H6ClN3 . It has a molecular weight of 167.6 .
Molecular Structure Analysis
The molecular structure of 3,4-Diamino-5-chlorobenzonitrile is almost coplanar . The two amine groups each donate two and accept one weak N-H⋯N hydrogen bonds .Physical And Chemical Properties Analysis
3,4-Diamino-5-chlorobenzonitrile is a solid at room temperature . It has a molecular weight of 167.6 .Scientific Research Applications
Organic Synthesis
3,4-Diamino-5-chlorobenzonitrile is an important organic intermediate used in the synthesis of various organic compounds . It is used in the production of many fine chemicals .
Pharmaceutical Testing
This compound is used for pharmaceutical testing . High-quality reference standards are required for accurate results, and 3,4-Diamino-5-chlorobenzonitrile meets these standards .
Ammoxidation Research
3,4-Diamino-5-chlorobenzonitrile is used in research on ammoxidation, a process used to produce nitriles . In one study, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride, demonstrating that multi-chlorobenzyl chlorides could be successfully ammoxidized to corresponding benzonitriles .
Production of Dichlorobenzonitriles
Dichlorobenzonitriles are important organic intermediates with a wide variety of applications in many areas, including herbicides, pesticides, medicines, dyes, engineering plastics, photosensitive materials, and more . 3,4-Diamino-5-chlorobenzonitrile can be used in the synthesis of these compounds .
Development of Novel Synthesis Routes
Research involving 3,4-Diamino-5-chlorobenzonitrile has led to the development of novel synthesis routes. For example, a new route for efficient preparation of 2,5-dichlorobenzonitrile was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .
properties
IUPAC Name |
3,4-diamino-5-chlorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQUMQADFSKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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